[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid
Description
[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methyl-1-piperazinyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5,15-16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHJNDDIBAAYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2CCN(CC2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid typically involves the reaction of 2-bromo-4-methyl-1-piperazine with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted boronic acids and esters.
Scientific Research Applications
Chemistry: In organic chemistry, [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of boron-containing drugs, which have shown potential in treating various diseases, including cancer. Boron neutron capture therapy (BNCT) is one such application where boronic acids play a crucial role .
Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is often reversible, allowing for fine-tuning of the compound’s biological activity .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the piperazinyl group, making it less versatile in biological applications.
4-Methylphenylboronic acid: Similar structure but lacks the piperazinyl group, limiting its use in medicinal chemistry.
Piperazineboronic acid: Contains the piperazinyl group but lacks the phenyl ring, reducing its effectiveness in certain reactions.
Uniqueness: The presence of both the phenyl ring and the 4-methyl-1-piperazinyl group in [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid provides a unique combination of properties. This structure allows for versatile applications in organic synthesis, medicinal chemistry, and material science, making it a valuable compound in various fields of research .
Biological Activity
[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid, with the CAS number 250383-80-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological macromolecules, making them valuable in drug discovery and development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H16B N2O2
- Molecular Weight : 220.08 g/mol
- Structure : The compound features a boronic acid functional group attached to a phenyl ring substituted with a piperazine moiety.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Boronic acids can form reversible covalent bonds with diols, which is crucial for their interaction with biological targets such as:
- Proteins : Inhibition of proteases and other enzymes involved in cellular signaling pathways.
- Receptors : Modulation of receptor activity, potentially affecting various physiological processes.
Anticancer Properties
Research indicates that boronic acids can inhibit cancer cell proliferation and migration. For instance, studies have shown that phenylboronic acid derivatives, including this compound, exhibit cytotoxic effects on prostate cancer cells by targeting the Rho family of GTP-binding proteins, which play a critical role in cancer cell motility and invasion .
Antimicrobial Activity
Boronic acids have demonstrated antimicrobial properties by inhibiting bacterial enzymes such as β-lactamases, which are responsible for antibiotic resistance. The mechanism involves the blockade of protein synthesis through the inhibition of leucyl-tRNA synthetase . This suggests that this compound could be explored for its potential as an antimicrobial agent.
Study 1: Prostate Cancer Cell Lines
In a study examining the effects of various boronic acids on prostate cancer cell lines, it was found that this compound significantly reduced cell migration and proliferation. The treatment led to decreased activity of RhoA, Rac1, and Cdc42 proteins in DU-145 metastatic prostate cancer cells, indicating its potential as a therapeutic agent against metastatic prostate cancer .
Study 2: Antimicrobial Effects
A comparative study on the antimicrobial effects of different boronic acids revealed that this compound effectively inhibited the growth of several bacterial strains. The compound was found to be particularly effective against resistant strains due to its ability to inhibit β-lactamase activity .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
